REACTION_SMILES
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[BH4-:1].[CH3:3][CH2:4][OH:5].[CH3:6][N:7]([C:8](=[O:9])[c:10]1[cH:11][c:12]([C:13](=[O:14])[O:15][CH3:16])[cH:17][cH:18][cH:19]1)[CH3:20].[Na+:2].[OH2:21]>>[CH3:6][N:7]([C:8](=[O:9])[c:10]1[cH:11][c:12]([CH2:13][OH:14])[cH:17][cH:18][cH:19]1)[CH3:20]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[BH4-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1cccc(C(=O)N(C)C)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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CN(C)C(=O)c1cccc(CO)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |